![molecular formula C13H16ClNO3 B2731956 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide CAS No. 2411290-97-4](/img/structure/B2731956.png)
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide, also known as CPMA, is a synthetic compound that has been gaining interest in scientific research. It belongs to a class of compounds known as acetamides and has been studied for its potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In agriculture, it has been evaluated for its herbicidal activity against various weed species. 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has also been studied as a potential precursor for the synthesis of other compounds with pharmaceutical and agricultural applications.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In herbicidal applications, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been shown to inhibit the growth of weeds by interfering with the biosynthesis of certain amino acids.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has low toxicity and does not cause significant biochemical or physiological effects in laboratory animals at doses commonly used in research. However, further studies are needed to fully understand its potential effects on human health and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, stable under a wide range of conditions, and has low toxicity. However, its limited solubility in water and certain organic solvents can make it challenging to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide. In medicine, further studies are needed to fully understand its anti-inflammatory and anti-tumor properties and to evaluate its potential as a therapeutic agent for various diseases. In agriculture, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide could be further evaluated for its herbicidal activity against different weed species and its potential as a precursor for the synthesis of other herbicidal compounds. Additionally, further studies are needed to fully understand the environmental impact of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide and its potential effects on non-target organisms.
Méthodes De Synthèse
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide can be synthesized through a multistep reaction process that involves the condensation of 2-phenyl-1,4-dioxane-2-carboxaldehyde with chloroacetyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 110-112°C.
Propriétés
IUPAC Name |
2-chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-8-12(16)15-9-13(10-17-6-7-18-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLBOPAOSWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

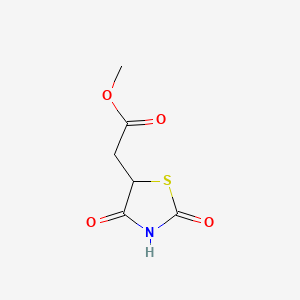
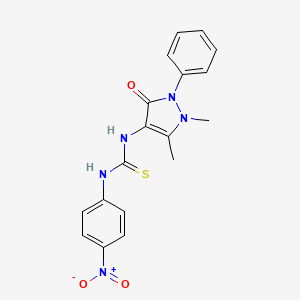



![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2731883.png)
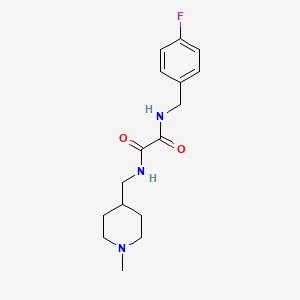
![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)
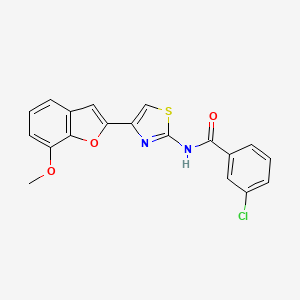
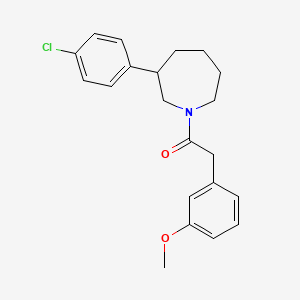


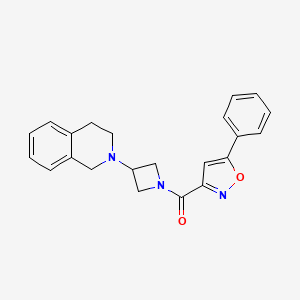
![N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731896.png)